

L-Methioninamide Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

Cat. No.: *B555339*

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CAS Number: 16120-92-6

This technical guide provides an in-depth overview of **L-Methioninamide hydrochloride**, a derivative of the essential amino acid L-methionine. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and relevant biochemical pathways.

Chemical and Physical Properties

L-Methioninamide hydrochloride is a white to off-white crystalline powder. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a convenient compound for various laboratory applications.^[1] Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	16120-92-6	[1]
Molecular Formula	C ₅ H ₁₃ ClN ₂ OS	[1]
Molecular Weight	184.69 g/mol	
Appearance	White to off-white crystalline powder	[1]
Melting Point	222 - 226 °C	
Solubility	Soluble in water	[1]
Purity	≥98% (HPLC)	
Optical Rotation	[α] ²⁰ / _D = +17° ± 2° (c=1 in H ₂ O)	

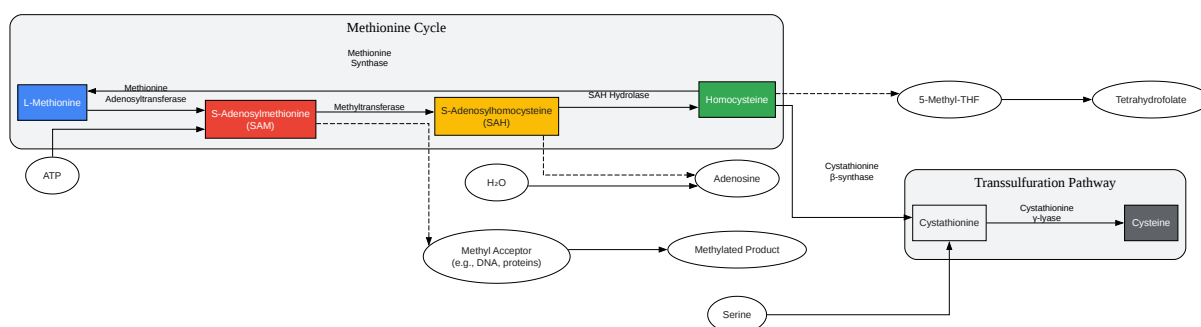
Applications in Research and Development

L-Methioninamide hydrochloride serves as a versatile building block in various scientific disciplines:

- **Pharmaceutical Development:** It is utilized as a precursor and building block in the synthesis of more complex pharmaceutical compounds. Its structure is of interest in the development of peptidomimetics and other therapeutic agents.
- **Biochemical Research:** As a derivative of L-methionine, it is employed in studies related to amino acid metabolism, protein synthesis, and enzyme-substrate interactions.[1] It can act as an inhibitor of methionyl-tRNA synthetase.[1]
- **Peptide Synthesis:** **L-Methioninamide hydrochloride** can be used as the C-terminal residue in the synthesis of peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts.

Methionine Metabolism: A Central Pathway

L-Methionine plays a crucial role in cellular metabolism, primarily through the methionine cycle and the transsulfuration pathway. Understanding these pathways is essential for researchers working with methionine derivatives. The following diagram illustrates the key steps in methionine metabolism.



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Methionine Metabolic Pathways

Experimental Protocol: Synthesis of L-Methioninamide Hydrochloride

The following protocol describes a general method for the direct amidation of L-methionine to form L-Methioninamide, followed by conversion to its hydrochloride salt. This procedure is adapted from established methods for the protecting-group-free synthesis of amino acid amides.

Materials:

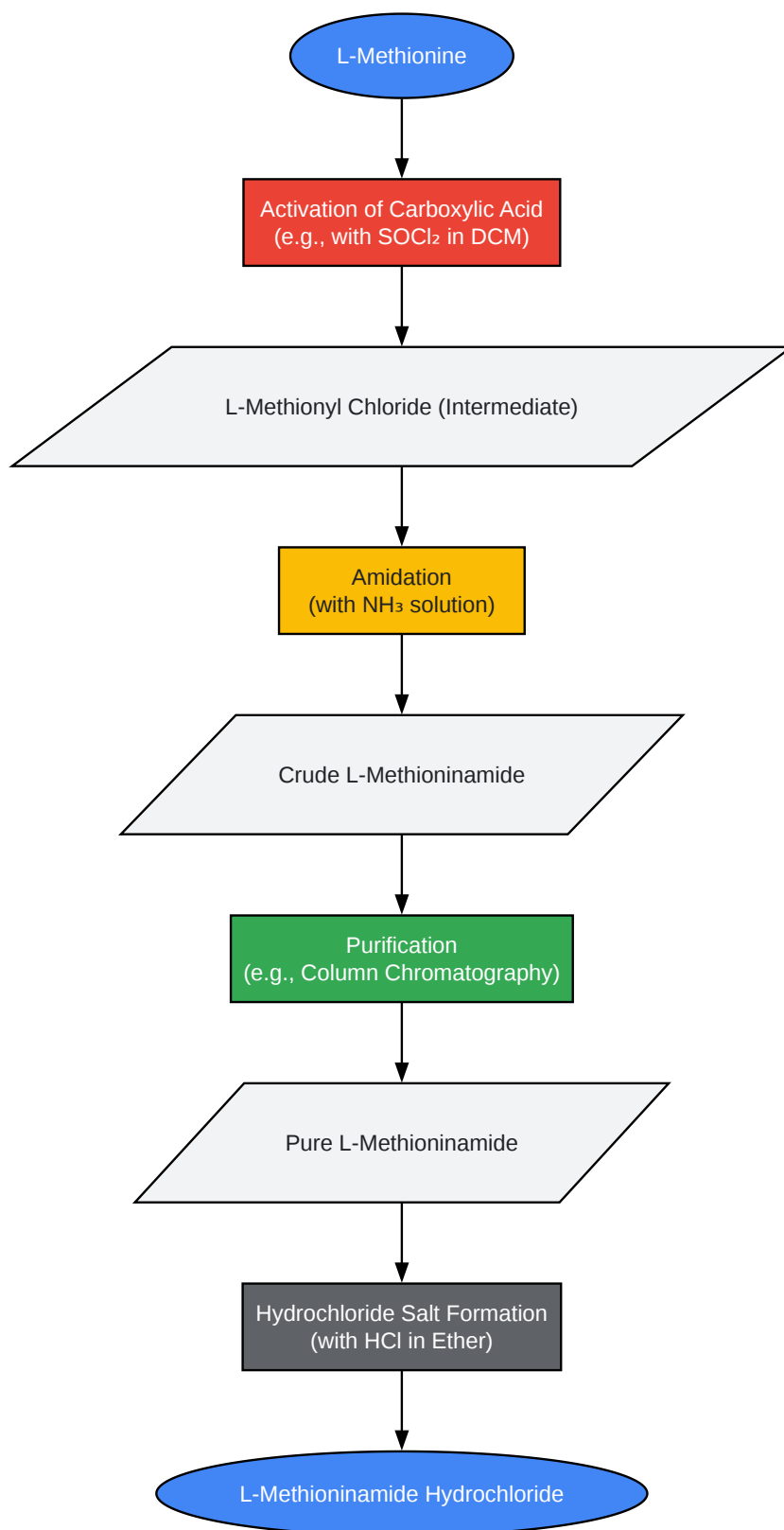
- L-Methionine
- Thionyl chloride (SOCl_2) or a suitable carbodiimide (e.g., DCC, EDC)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Ammonia solution (e.g., 7N in Methanol) or ammonia gas
- Anhydrous diethyl ether
- Hydrochloric acid (e.g., 1M in diethyl ether)

Procedure:

- Activation of the Carboxylic Acid:
 - Suspend L-methionine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride intermediate is observed.
- Amidation:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add a solution of ammonia in methanol (2-3 equivalents) to the reaction mixture.
 - Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
- Work-up and Isolation:

- Filter the reaction mixture to remove any solid byproducts (e.g., ammonium chloride).
- Concentrate the filtrate under reduced pressure to obtain the crude L-Methioninamide.
- The crude product can be purified by column chromatography on silica gel if necessary.
- Formation of the Hydrochloride Salt:
 - Dissolve the purified L-Methioninamide in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
 - Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
 - The **L-Methioninamide hydrochloride** will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis:



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Synthesis Workflow

Safety and Handling

L-Methioninamide hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **L-Methioninamide hydrochloride** for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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